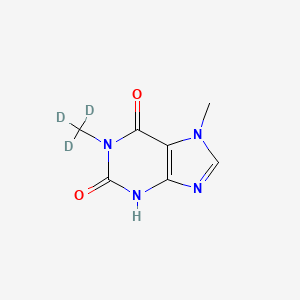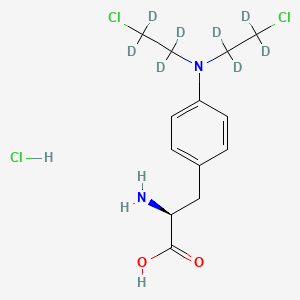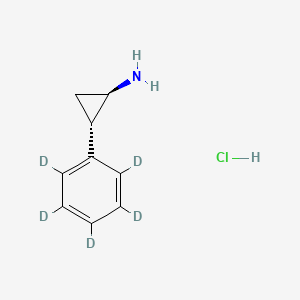
4-Desmethoxy-4-nitro Omeprazole Sulfone
Overview
Description
4-Desmethoxy-4-nitro Omeprazole Sulfone is a chemical compound with the molecular formula C16H16N4O5S and a molecular weight of 376.39 g/mol . It is an impurity and metabolite of Omeprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and other acid-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfone typically involves the sulfonation of Omeprazole derivatives. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the sulfone group .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Desmethoxy-4-nitro Omeprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various sulfone and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Desmethoxy-4-nitro Omeprazole Sulfone is primarily used in scientific research as a reference standard and impurity marker in the study of Omeprazole metabolism. Its applications include:
Mechanism of Action
The mechanism of action of 4-Desmethoxy-4-nitro Omeprazole Sulfone is not well-characterized. as a metabolite of Omeprazole, it may share some of the parent compound’s properties, such as inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
4-Desmethoxy-4-nitro Omeprazole Sulfone is unique due to its specific structural modifications, which include the absence of a methoxy group and the presence of a nitro group. These modifications may influence its chemical reactivity and biological interactions, distinguishing it from other proton pump inhibitors .
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfonyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-9-7-17-14(10(2)15(9)20(21)22)8-26(23,24)16-18-12-5-4-11(25-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPWGADZIZGHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652539 | |
| Record name | 2-[(3,5-Dimethyl-4-nitropyridin-2-yl)methanesulfonyl]-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-93-3 | |
| Record name | 2-[(3,5-Dimethyl-4-nitropyridin-2-yl)methanesulfonyl]-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)





![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)


